molecular formula C12H8ClN B11898011 8-(Chloromethyl)-1-naphthonitrile

8-(Chloromethyl)-1-naphthonitrile

Cat. No.: B11898011
M. Wt: 201.65 g/mol
InChI Key: LGEJGDHKAWKEDI-UHFFFAOYSA-N
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Description

8-(Chloromethyl)-1-naphthonitrile is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chloromethyl group attached to the eighth position of the naphthalene ring and a nitrile group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Chloromethyl)-1-naphthonitrile typically involves the chloromethylation of 1-naphthonitrile. One common method includes the reaction of 1-naphthonitrile with paraformaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions, and the product is isolated through distillation and purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of environmentally friendly catalysts and solvents can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-(Chloromethyl)-1-naphthonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted naphthalene derivatives.

    Oxidation: Naphthoic acids or aldehydes.

    Reduction: Naphthylamines.

Scientific Research Applications

8-(Chloromethyl)-1-naphthonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Chloromethyl)-1-naphthonitrile involves its reactivity towards nucleophiles due to the presence of the electrophilic chloromethyl group. This reactivity allows it to form covalent bonds with various nucleophilic species, facilitating the synthesis of diverse chemical entities. The nitrile group can also participate in reactions, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both functional groups allows for a broader range of chemical transformations and applications in various fields .

Properties

Molecular Formula

C12H8ClN

Molecular Weight

201.65 g/mol

IUPAC Name

8-(chloromethyl)naphthalene-1-carbonitrile

InChI

InChI=1S/C12H8ClN/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H,7H2

InChI Key

LGEJGDHKAWKEDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CCl)C(=CC=C2)C#N

Origin of Product

United States

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